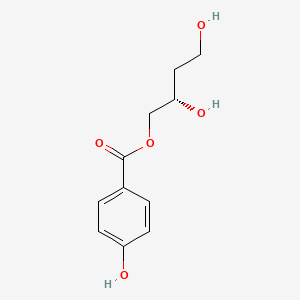

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

877667-63-5 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

[(2S)-2,4-dihydroxybutyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O5/c12-6-5-10(14)7-16-11(15)8-1-3-9(13)4-2-8/h1-4,10,12-14H,5-7H2/t10-/m0/s1 |

InChI Key |

KDEZAOWPHZMVED-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@H](CCO)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(CCO)O)O |

Origin of Product |

United States |

Reduction of a Tricarboxylic Acid Tca Cycle Intermediate:filamentous Fungi Are Known to Accumulate and Metabolically Channel Organic Acids from the Tca Cycle for Secondary Metabolite Production.nih.gova Second Proposed Pathway Could Therefore Originate from a C4 Intermediate of the Tca Cycle, Such As L Malic Acid. L Malic Acid Could Be Activated to Its Corresponding Coenzyme a Thioester, Malyl Coa. This Activated Intermediate Could then Undergo a Series of Reduction Steps. a Carboxylate Reductase Could Reduce the C4 Carboxyl Group to an Aldehyde, Followed by an Alcohol Dehydrogenase to Form a Dihydroxy Intermediate. a Subsequent Reduction of the C1 Carboxyl Group Through a Similar Enzymatic Sequence Would Yield S 1,2,4 Butanetriol. This Proposed Pathway is Analogous to Synthetic Biology Strategies Used to Produce 1,2,4 Butanetriol in Engineered Microbes, Which Often Start from Malate or Other Tca Cycle Intermediates.researchgate.netnih.govsciepublish.com

Both proposed routes leverage established enzymatic machinery known to exist in fungi to construct the required four-carbon diol structure. Definitive confirmation of the operative pathway in P. aurantiogriseum awaits further genetic and isotopic labeling studies.

Advanced Synthetic Strategies and Enantioselective Approaches for 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate

Retrosynthetic Dissection and Key Synthetic Challenges for (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719)

A retrosynthetic analysis of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate reveals two primary fragments: the 4-hydroxybenzoic acid moiety and the chiral (S)-2,4-dihydroxybutyl side chain. The key challenge in the synthesis of this molecule lies in the stereoselective construction of the diol side chain, which contains a single chiral center at the C2 position.

The primary disconnection is at the ester linkage, separating the aromatic acid from the chiral diol. This simplifies the problem to the enantioselective synthesis of (S)-1,2,4-butanetriol or a suitable synthetic equivalent. The main hurdles in this synthesis are:

Control of Stereochemistry: The central challenge is the introduction of the hydroxyl group at the C2 position with the correct (S) configuration. This necessitates the use of enantioselective methods or starting from a chiral precursor.

Functional Group Compatibility: The synthesis must be designed to accommodate the multiple hydroxyl groups, which may require the use of protecting groups to avoid unwanted side reactions during the various synthetic steps.

Regioselectivity: In strategies involving ring-opening of epoxides, achieving the desired regioselectivity to obtain the 1,2-diol instead of the 1,3-diol is crucial.

Stereoselective Total Synthesis Methodologies

Several strategies have been developed to address the challenges of synthesizing this compound with high enantiopurity. These can be broadly categorized by the source of chirality: catalytic asymmetric reactions or the use of chiral starting materials.

Application of Jacobsen's Hydrolytic Kinetic Resolution for Enantiopurity

A highly effective method for establishing the stereocenter in the diol side chain is through the Jacobsen's Hydrolytic Kinetic Resolution (HKR) of a racemic terminal epoxide. researchgate.netnih.gov This method utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov

A practical synthesis of this compound using this approach has been reported, starting from commercially available 3-buten-1-ol (B139374). researchgate.net The key steps are:

Protection and Epoxidation: The hydroxyl group of 3-buten-1-ol is first protected, for example, as a benzyl (B1604629) ether. The terminal alkene is then epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to yield the racemic epoxide. researchgate.net

Hydrolytic Kinetic Resolution (HKR): The racemic epoxide is then subjected to HKR using the (S,S)-(salen)Co(III)OAc catalyst and water. This selectively hydrolyzes the (R)-epoxide to the corresponding diol, leaving the desired (S)-epoxide with high enantiomeric excess (typically >99% ee). researchgate.net

Regioselective Ring Opening: The enantioenriched (S)-epoxide is then coupled with a protected 4-hydroxybenzoic acid derivative. This reaction proceeds via a regioselective nucleophilic attack at the less hindered carbon of the epoxide, leading to the desired 1,2-diol structure.

Deprotection: Finally, removal of the protecting groups affords the target molecule, this compound. researchgate.net

This method is advantageous due to the high enantioselectivity of the HKR step and the ready availability of the catalyst. researchgate.netnih.gov

Utilization of Chiral Building Blocks

An alternative to creating the chiral center during the synthesis is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" approach can be a more direct route to the target molecule.

The most direct chiral building block for the synthesis of the diol side chain is (S)-1,2,4-butanetriol. An early synthesis of this compound was reported starting from this optically active triol. researchgate.net The general strategy involves:

Selective Protection: The primary hydroxyl groups at C1 and C4 of (S)-1,2,4-butanetriol are selectively protected, leaving the secondary hydroxyl group at C2 available for subsequent reactions. This differentiation of the hydroxyl groups is a critical step.

Esterification: The free C2 hydroxyl group is then esterified with a protected 4-hydroxybenzoic acid derivative.

Deprotection: Removal of all protecting groups yields the final product.

(S)-glycidol is a versatile three-carbon chiral building block that can be elaborated to the required four-carbon diol chain. A plausible synthetic route would involve:

Ring-opening with a C1 synthon: The epoxide ring of (S)-glycidol can be opened with a nucleophilic one-carbon synthon, such as the cyanide ion, to introduce the fourth carbon atom.

Functional group transformations: The resulting hydroxynitrile can then be reduced and hydrolyzed to form the 1,2,4-triol backbone.

Esterification and deprotection: Similar to the other routes, selective protection, esterification, and final deprotection would lead to the target molecule.

This approach benefits from the high enantiopurity of commercially available (S)-glycidol.

(S)-ethyl lactate (B86563) is another readily available and inexpensive chiral starting material. sigmaaldrich.com A potential synthetic pathway from (S)-ethyl lactate could involve:

Reduction: The ester group of (S)-ethyl lactate can be reduced to a primary alcohol to yield (S)-1,2-propanediol.

Chain extension: The primary alcohol can be converted to a leaving group and displaced by a nucleophilic C1 synthon to extend the carbon chain.

Functional group manipulation: Subsequent functional group manipulations would be required to introduce the second primary hydroxyl group at the C4 position.

Esterification: Finally, esterification with 4-hydroxybenzoic acid would complete the synthesis.

While feasible, this route would likely involve multiple steps and careful control of reaction conditions to avoid racemization.

Strategic Chemical Transformations

The successful synthesis of this compound relies on a series of key chemical transformations:

Esterification: The formation of the ester linkage between the 4-hydroxybenzoic acid and the diol side chain is a crucial step. This is typically achieved using standard esterification conditions, such as using an activated carboxylic acid derivative (e.g., an acid chloride or anhydride) or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Ring-Opening Reactions: In strategies that utilize an epoxide intermediate, the regioselective ring-opening of the epoxide is paramount. The choice of nucleophile and reaction conditions can influence whether the attack occurs at the more or less substituted carbon of the epoxide. For the synthesis of the target molecule, attack at the terminal carbon is required.

Protection and Deprotection: The use of protecting groups for the hydroxyl functions is essential to ensure chemoselectivity during the synthetic sequence. Common protecting groups for alcohols include benzyl ethers, silyl (B83357) ethers, and acetals. The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal in the final stages of the synthesis.

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical considerations, particularly for potential applications that require larger quantities of the compound.

| Synthetic Strategy | Key Advantages | Key Disadvantages | Overall Efficiency | Scalability |

| Jacobsen's HKR | High enantioselectivity (>99% ee) researchgate.net; Use of a commercially available catalyst; Convergent synthesis. | Kinetic resolution limits the theoretical yield of the desired enantiomer to 50% from the racemic mixture; Requires careful control of reaction conditions. | Good to excellent, depending on the efficiency of the subsequent steps. | The Jacobsen's HKR has been implemented on an industrial scale for other chiral epoxides, suggesting good scalability. researchgate.net |

| (S)-1,2,4-butanetriol | Direct use of a chiral building block; Potentially fewer steps. | Reported low overall yields researchgate.net; Challenges in selective protection and deprotection of multiple hydroxyl groups. | Low, as reported in the literature. | Potentially limited by the cost and availability of enantiopure (S)-1,2,4-butanetriol and the efficiency of the protection/deprotection steps. |

| (S)-glycidol | Readily available and highly enantiopure starting material. | Requires a multi-step sequence for chain extension and functional group manipulation. | Moderate, depending on the efficiency of the individual steps. | Generally good, as syntheses starting from glycidol (B123203) are common in process chemistry. |

| (S)-ethyl lactate | Inexpensive and readily available chiral starting material. sigmaaldrich.com | Likely requires a longer synthetic sequence with multiple functional group transformations. | Potentially lower due to the number of steps involved. | Good, given the low cost of the starting material. |

Development of Preparative-Scale Synthesis for Research Applications

For research applications, a preparative-scale synthesis should be robust, reliable, and capable of producing gram-to-kilogram quantities of the target compound. The synthesis of this compound via the Jacobsen's HKR route is well-suited for this purpose. researchgate.net

Key considerations for scaling up this synthesis include:

Catalyst Loading: Optimizing the catalyst loading is crucial for cost-effectiveness. While the Jacobsen catalyst is efficient, minimizing its usage without compromising reaction time and enantioselectivity is important on a larger scale.

Reaction Conditions: Maintaining consistent temperature and mixing during the HKR step is critical for achieving high enantioselectivity. On a larger scale, heat transfer and efficient stirring need to be carefully managed.

Purification: Chromatographic purification, which is common on a lab scale, can be cumbersome and expensive for large quantities. Developing crystallization or distillation methods for purifying intermediates and the final product would be advantageous for a preparative-scale process.

Safety: The use of potentially hazardous reagents like mCPBA and handling of flammable solvents require appropriate safety protocols, especially when working with larger volumes.

The reported synthesis is described as "extremely simple and practical," suggesting that it does not require specialized equipment or overly sensitive reagents, which is a significant advantage for preparative-scale work in a standard organic synthesis laboratory. researchgate.net

Investigation of Biological Activities and Putative Molecular Mechanisms of 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate

In Vitro Biological Screening Paradigms

Evaluation of Cytotoxic Effects on Specific Cell Lines (e.g., tsFT210 cells)

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719) is a natural product that has been isolated from the marine-derived fungus Penicillium aurantiogriseum. researchgate.netresearchgate.net Bioassay-guided fractionation of extracts from this fungus led to the identification of this compound. researchgate.net Subsequent in vitro studies have demonstrated its biological activity, particularly its cytotoxic effects against specific cancer cell lines.

Research has shown that (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate exhibits cytotoxic activity against tsFT210 cells. researchgate.netresearchgate.net The tsFT210 cell line is a mouse fibroblast cell line that is temperature-sensitive for transformation by the SV40 virus, often used in cancer research. In these studies, the compound was reported to be active at a concentration of 8.0 µg/mL. researchgate.net This finding identifies this compound as a compound of interest for further investigation in the field of oncology research due to its potential anti-tumor properties. researchgate.net

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity Concentration | Source |

|---|

Exploration of Enzymatic Modulation or Inhibition (if applicable)

Specific studies detailing the direct enzymatic modulation or inhibition by this compound are not extensively documented in the current scientific literature. However, the broader class of 4-hydroxybenzoate derivatives is known to interact with various enzymatic systems. For instance, the enzyme 4-hydroxybenzoate hydroxylase is a flavoprotein that plays a key role in the degradation of aromatic compounds by catalyzing the oxygenation of p-hydroxybenzoate. drugbank.comnih.gov This enzyme is involved in the catabolism of 4-hydroxybenzoate in several microorganisms, such as Candida parapsilosis and Pseudarthrobacter phenanthrenivorans. nih.govnih.gov

The activity of 4-hydroxybenzoate 1-hydroxylase can be strongly inhibited by certain derivatives of its substrate, such as 3,5-dichloro-4-hydroxybenzoate and 4-hydroxy-3,5-dinitrobenzoate. nih.gov While this does not directly confirm that this compound is an enzyme inhibitor, it suggests that modifications to the 4-hydroxybenzoate structure can lead to enzymatic interactions. Further research is required to determine if this compound itself acts as a modulator or inhibitor of specific enzymes, which could be a potential mechanism for its observed cytotoxic activity.

Assessment of Antimicrobial or Antiviral Properties (based on general hydroxybenzoate ester literature)

While direct antimicrobial or antiviral testing of this compound is not widely reported, the general class of 4-hydroxybenzoic acid esters (commonly known as parabens) possesses well-documented antimicrobial properties. researchgate.netnih.gov These compounds are effective preservatives used in pharmaceuticals, cosmetics, and food products due to their activity against a broad spectrum of microorganisms. nih.govresearchgate.net

The antimicrobial efficacy of hydroxybenzoate esters generally increases with the length of the alkyl chain. researchgate.net They are particularly effective against fungi and Gram-positive bacteria, though typically less so against Gram-negative bacteria. researchgate.netresearchgate.net For example, methyl, ethyl, propyl, and butyl esters of p-hydroxybenzoic acid are known to inhibit the growth of microorganisms like Staphylococcus aureus, Escherichia coli, and Aspergillus niger at various concentrations. researchgate.netnih.gov The mechanism is thought to involve the disruption of microbial membrane transport processes or the inhibition of essential enzyme synthesis. Given its structure as a hydroxybenzoate ester, it is plausible that this compound could exhibit similar antimicrobial activities.

Regarding antiviral properties, the evidence for hydroxybenzoate derivatives is less clear. One study investigating a mixture derived from the autoxidation of catechinic acid reported antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). nih.gov Although 4-hydroxybenzoic acid was initially suggested to be the active component, further analysis showed it to be inactive against HSV-2, indicating that other compounds in the mixture were responsible for the effect. nih.gov Therefore, while the broader class of related phenolic compounds has shown diverse biological activities, specific antiviral action by this compound remains to be investigated.

Table 2: General Antimicrobial Spectrum of p-Hydroxybenzoate Esters (Parabens)

| Microorganism Type | General Efficacy | Examples of Susceptible Organisms |

|---|---|---|

| Gram-positive Bacteria | Effective | Staphylococcus aureus, Bacillus subtilis researchgate.netnih.gov |

| Gram-negative Bacteria | Less Effective | Escherichia coli researchgate.net |

Elucidation of Molecular Interaction Profiles

Receptor or Target Identification Methodologies (if applicable)

The specific molecular receptors or protein targets of this compound have not yet been identified in the available scientific literature. Elucidating the mechanism of action for a cytotoxic compound typically involves methodologies such as affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), or genetic screening with knockout or knockdown cell lines. These techniques help to identify direct binding partners and determine which proteins are essential for the compound's biological effect. For this compound, such studies would be a critical next step to move beyond the initial observation of cytotoxicity and understand how it exerts its anti-tumor effects at a molecular level.

Cellular Pathway Analysis (if applicable)

Detailed cellular pathway analysis for this compound is not available. Given its demonstrated cytotoxic activity, it is likely that the compound perturbs one or more critical cellular pathways, such as those involved in cell cycle progression, apoptosis (programmed cell death), or cellular metabolism. However, without knowledge of its specific molecular target(s), any discussion of pathway involvement remains speculative.

For the core structure, 4-hydroxybenzoic acid, metabolic pathways have been studied, particularly in microorganisms. In bacteria like Pseudarthrobacter phenanthrenivorans, 4-hydroxybenzoic acid is metabolized by hydroxylation to form protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle through various cleavage pathways. nih.gov While this describes the degradation of the parent molecule rather than the mechanism of action of the ester derivative in mammalian cells, it provides context on the biological processing of the core chemical scaffold. Further research, potentially using transcriptomics or metabolomics on cells treated with this compound, would be necessary to map the cellular pathways it affects to produce its cytotoxic outcome.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dichloro-4-hydroxybenzoate |

| 4-hydroxy-3,5-dinitrobenzoate |

| 4-hydroxybenzoic acid (p-hydroxybenzoic acid) |

| Butyl p-hydroxybenzoate (Butylparaben) |

| Catechinic acid |

| Ethyl p-hydroxybenzoate (Ethylparaben) |

| Methyl p-hydroxybenzoate (Methylparaben) |

| Propyl p-hydroxybenzoate (Propylparaben) |

Rational Design and Synthesis of 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate Derivatives

Design Principles for Structural Modification and Analog Generation

The rational design of derivatives of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719) is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure of the molecule presents two primary moieties for modification: the (2S)-2,4-dihydroxybutyl chain and the 4-hydroxybenzoate aromatic core.

Modification of the Dihydroxybutyl Moiety: The dihydroxybutyl portion of the molecule offers several avenues for structural variation. Key design principles include:

Alteration of Hydroxyl Groups: The two hydroxyl groups are critical for the molecule's polarity and potential hydrogen bonding interactions with biological targets. Modifications can include esterification, etherification, or replacement with other functional groups such as amines or halogens to probe the importance of these hydrogen bond donors and acceptors.

Chain Length Modification: The length of the butyl chain can be extended or shortened to investigate the impact of spatial orientation and flexibility on biological activity.

Introduction of Stereochemical Diversity: The stereocenter at the C2 position is a crucial determinant of the molecule's three-dimensional shape. The synthesis of diastereomers and enantiomers is essential to understand the stereochemical requirements for biological recognition.

Cyclization Strategies: Constraining the flexible dihydroxybutyl chain into a cyclic structure, such as a furan (B31954) or pyran ring, can lock the molecule into a specific conformation, which may lead to increased affinity for a biological target.

Modification of the 4-Hydroxybenzoate Aromatic Core: The aromatic ring and its substituents are also prime targets for modification. Design strategies for this moiety include:

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions on the benzene (B151609) ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

Alteration of the Phenolic Hydroxyl Group: Similar to the hydroxyl groups on the butyl chain, the phenolic hydroxyl can be converted to an ether or an ester to explore the necessity of this hydrogen bond donor.

Replacement of the Benzene Ring: The 4-hydroxybenzoate core can be replaced with other heterocyclic rings (e.g., pyridine, thiophene) to explore different electronic distributions and steric profiles.

Modification of the Ester Linkage: The ester bond connecting the two moieties can be replaced with more stable linkages, such as an amide or an ether, to improve metabolic stability.

The systematic application of these design principles allows for the generation of a focused library of analogs, which can then be synthesized and evaluated to establish a comprehensive understanding of the structure-activity relationship.

Synthetic Access to (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate Analogs

The synthesis of derivatives of this compound requires versatile and efficient chemical strategies that allow for the selective modification of different parts of the molecule.

Derivatization of the Dihydroxybutyl Moiety

Accessing analogs with modifications on the dihydroxybutyl chain often starts with the selective protection of one or both hydroxyl groups. This allows for the specific chemical transformation of the unprotected hydroxyl group(s).

Table 1: Potential Derivatization Reactions of the Dihydroxybutyl Moiety

| Reaction Type | Reagents and Conditions | Resulting Modification |

| Esterification | Acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) | Conversion of hydroxyl groups to esters |

| Etherification | Alkyl halides or sulfates in the presence of a strong base (e.g., sodium hydride) | Conversion of hydroxyl groups to ethers |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Conversion of primary or secondary alcohols to aldehydes or ketones |

| Halogenation | Thionyl chloride, phosphorus tribromide | Replacement of hydroxyl groups with halogens |

For instance, the primary hydroxyl group at the C4 position can be selectively protected as a silyl (B83357) ether, allowing for the derivatization of the secondary hydroxyl group at the C2 position. Subsequent deprotection would then yield the desired C2-modified analog.

Modifications of the 4-Hydroxybenzoate Aromatic Core

Modifications to the 4-hydroxybenzoate core can be achieved either by starting with a pre-functionalized benzoic acid derivative or by performing reactions on the aromatic ring of the intact molecule. A notable approach involves the synthesis of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, which has been shown to be a viable strategy for creating a diverse set of analogs with potential biological activity. mdpi.comresearchgate.netnih.govresearchgate.net

The general synthetic scheme for preparing these derivatives involves the condensation reaction of 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes. mdpi.com This reaction is typically carried out by heating the reactants in ethanol. mdpi.com The yields of these reactions can vary significantly depending on the nature of the aldehyde used. mdpi.com

Table 2: Examples of Synthesized Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid and Their Reported Biological Activities

| Compound | Aldehyde Used | Reported Biological Activity |

| 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 4-methylbenzaldehyde | High yield in synthesis mdpi.com |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 4-butoxybenzaldehyde | High yield in synthesis mdpi.com |

| N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 3-bromo-4-hydroxybenzaldehyde | High yield in synthesis mdpi.com |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2-hydroxy-3,5-diiodobenzaldehyde | Interesting antibacterial activity against Gram-positive bacteria, including MRSA. nih.govresearchgate.net |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 4-nitrobenzaldehyde | Potent inhibition of cancer cell proliferation. nih.govresearchgate.net |

This approach highlights the feasibility of introducing a wide range of substituents on the aromatic portion of the molecule, thereby enabling a thorough investigation of the structure-activity relationship.

Synthesis of Stereoisomeric Variants for Comparative Studies

The stereochemistry of the dihydroxybutyl moiety is a critical factor in determining the biological activity of this compound. Therefore, the synthesis of its stereoisomers is essential for comparative studies. A variety of stereoselective synthetic methods have been developed for the preparation of 1,3-diols, which can be adapted for the synthesis of the different stereoisomers of the 2,4-dihydroxybutyl fragment. rsc.orgthieme-connect.comacs.orgacs.orgresearchgate.netresearchgate.netnih.govnih.govacs.org

These methods can be broadly categorized as:

Substrate-controlled diastereoselective reductions: This approach involves the reduction of a β-hydroxy ketone precursor, where the existing stereocenter directs the stereochemical outcome of the reduction of the ketone.

Reagent-controlled asymmetric synthesis: This strategy utilizes chiral reagents or catalysts to induce stereoselectivity in the formation of the diol. Examples include asymmetric hydrogenation and aldol (B89426) reactions. nih.govacs.org

Biocatalytic methods: Enzymes, such as alcohol dehydrogenases, can be used to catalyze the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric purity. rsc.org

Dynamic kinetic resolution: This powerful technique combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer with a yield of up to 100%. nih.gov

By employing these advanced synthetic strategies, it is possible to access all possible stereoisomers of the 2,4-dihydroxybutyl moiety. These stereoisomers can then be coupled with the desired 4-hydroxybenzoic acid derivative to generate a complete set of stereoisomeric analogs for biological evaluation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Analogs

While specific SAR and SPR data for derivatives of this compound are not extensively available in the public domain, general principles of medicinal chemistry can be applied to hypothesize the potential outcomes of the structural modifications discussed above. The systematic synthesis and biological evaluation of the designed analogs would be necessary to establish concrete SAR and SPR.

Hypothetical SAR based on general principles:

Dihydroxybutyl Moiety: The presence and stereochemistry of the hydroxyl groups are likely to be critical for activity. Any modification that disrupts key hydrogen bonding interactions could lead to a significant loss of potency. The distance between the two hydroxyl groups may also be important, and altering the chain length could help to define the optimal spacing.

Ester Linkage: The ester linkage may be susceptible to hydrolysis by esterases in vivo. Replacing it with a more stable bioisostere, such as an amide, could improve the metabolic stability and duration of action of the compound.

Table 3: Hypothetical Impact of Structural Modifications on Activity and Properties

| Modification | Potential Impact on Activity | Potential Impact on Properties (e.g., solubility, stability) |

| Esterification of dihydroxybutyl hydroxyls | Decrease or increase in activity depending on target interactions | Increased lipophilicity, potentially lower aqueous solubility |

| Introduction of amino group on aromatic ring | Potential for new hydrogen bonding or ionic interactions | Increased basicity and aqueous solubility |

| Replacement of ester with amide linkage | May maintain or alter activity, depending on conformational changes | Increased metabolic stability |

| Introduction of halogen on aromatic ring | May increase potency through halogen bonding or altered electronics | Increased lipophilicity |

The systematic generation and analysis of such data would allow for the development of a predictive SAR model, which would be invaluable for the design of future generations of analogs with improved therapeutic potential.

Computational Chemistry and in Silico Modeling of 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate Interactions

Molecular Docking Studies for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov This method is crucial for understanding the binding mechanism and is often the first step in structure-based drug design. mdpi.com

Molecular docking simulations are employed to predict how (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719) fits into the binding site of a protein target. The process involves sampling a vast number of possible conformations of the ligand within the receptor's active site and ranking them using a scoring function. mdpi.com This scoring function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

The binding mode is characterized by specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structure of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate, with its multiple hydroxyl groups and aromatic ring, allows for a variety of these interactions. For instance, the hydroxyl groups can act as both hydrogen bond donors and acceptors, while the 4-hydroxybenzoate ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the target's binding pocket. nih.govresearchgate.net

Table 1: Hypothetical Docking Results for this compound with a Putative Kinase Target This table illustrates the typical output from a molecular docking simulation. The data is representative and not from a specific experimental study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |

|---|---|---|---|

| Kinase Domain | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Kinase Domain | -8.5 | Asp184 | Hydrogen Bond, Electrostatic |

| Kinase Domain | -8.5 | Leu130, Val178 | Hydrophobic |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. nih.govarxiv.org Conversely, it can also be used to screen a single ligand, such as this compound, against a panel of known protein structures to identify potential biological targets. This process, often called reverse docking or target fishing, is invaluable for elucidating the mechanism of action of a bioactive compound. arxiv.org

Given that this compound exhibits cytotoxic properties, a virtual screening campaign could be conducted against a library of proteins known to be involved in cancer pathways, such as kinases, proteases, or anti-apoptotic proteins like the Bcl-2 family. researchgate.netnih.gov The screening process would dock the compound into the binding sites of these proteins and rank them based on the predicted binding affinity. researchgate.net High-ranking protein hits would then be considered potential targets, warranting further experimental validation to confirm the in silico prediction. This approach accelerates the identification of molecular targets, which is a critical step in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for this compound, a dataset of structurally similar compounds with corresponding measured biological activities (e.g., IC50 values against a cancer cell line) is required. researchgate.net The models can be categorized as 2D-QSAR or 3D-QSAR.

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size and shape. cresset-group.comresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) are then used to build a predictive equation. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. nih.govrsc.org These methods require the alignment of the compound series and calculate steric and electrostatic fields around them. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov A robust QSAR model is validated statistically through internal (cross-validation) and external (prediction on a test set) methods to ensure its predictive power. nih.govrsc.org

A crucial outcome of QSAR analysis is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide a quantitative basis for understanding the structure-activity relationship. For a molecule like this compound, several types of descriptors would be relevant.

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for electrostatic and covalent interactions.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area. They are critical for ensuring a good fit within the receptor's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that influences how a molecule distributes between aqueous and lipid environments, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values that characterize the atomic connectivity and branching of a molecule.

By identifying the most influential descriptors, QSAR models can guide the rational design of new derivatives with potentially enhanced activity. researchgate.net

Table 2: Key Structural Descriptors and Their Potential Influence on the Biological Activity of this compound This table presents examples of molecular descriptors that would be calculated in a QSAR study and their general interpretation.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | Influences size and diffusion properties. |

| Hydrophobicity | LogP | Affects membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment | Governs electrostatic interactions with the target. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and membrane penetration. |

| 3D (CoMFA/CoMSIA) | Steric Fields | Indicates regions where bulky groups may enhance or reduce activity. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide deep insights into its conformational dynamics and the stability of its interaction with a protein target. researchgate.net

An MD simulation begins with a starting structure, often a docked complex obtained from molecular docking. nih.gov The system is then solvated in a box of water molecules to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms change over a specific period, typically nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the structure of this compound changes over time, both in solution and when bound to a receptor.

Binding Stability: Whether the initial docked pose is stable or if the ligand shifts to a different binding mode. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to assess stability.

Key Interactions: The persistence of specific interactions (like hydrogen bonds) between the ligand and the protein throughout the simulation.

Protein Dynamics: How the binding of the ligand affects the motion and conformation of the protein itself. nih.govnih.gov

MD simulations thus complement the static picture provided by molecular docking by introducing the element of time and temperature, offering a more realistic and dynamic view of the molecular recognition process. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Boceprevir |

| Crizotinib |

| Octyl gallate |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

DFT calculations are instrumental in determining the optimized molecular geometry, which is the foundational step for all subsequent property predictions. These calculations also allow for the exploration of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For a molecule like propyl-para-hydroxybenzoate, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine these electronic parameters. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as the electron acceptor. A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more readily polarized.

The electronic properties derived from such DFT calculations are summarized in the interactive data table below, providing a representative example of the data that would be obtained for this compound.

Furthermore, DFT calculations are pivotal in predicting spectroscopic properties, which are essential for the experimental identification and characterization of the compound. Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. Similarly, electronic transitions can be predicted to simulate UV-Vis absorption spectra. For instance, the calculated short wavelength cut-off for propyl-para-hydroxybenzoate is found at 304 nm, a value that is crucial for understanding its potential applications in materials science, such as for second harmonic generation (SHG).

Analytical Methodologies for Characterization and Purity Assessment of 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate

Chromatographic Separation Techniques

Chromatographic methods are essential for separating (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719) from starting materials, byproducts, and enantiomeric impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and enantiomeric excess of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate. Chiral HPLC methods are particularly important for resolving the (S)- and (R)-enantiomers, ensuring the stereochemical integrity of the compound. A reported method for the chiral analysis of this compound demonstrated an enantiomeric excess of greater than 99%. researchgate.net

Detailed parameters for a successful chiral HPLC separation are outlined in the table below.

| Parameter | Condition |

| Column | Chiralcel OJ-H (250 x 4.6 cm) |

| Eluent | Hexane/Ethanol (80/20) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.73 min |

| Retention Time (R)-enantiomer | 7.87 min |

This interactive table provides typical conditions for the chiral HPLC analysis of this compound.

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable. The compound's high polarity and low volatility, attributed to the presence of multiple hydroxyl groups, would likely lead to poor chromatographic performance, including peak tailing and decomposition at the high temperatures required for elution. To make the compound amenable to GC analysis, a derivatization step would be necessary. This typically involves converting the hydroxyl groups to less polar and more volatile ethers or esters, for instance, through silylation. However, specific GC methods for the derivatized form of this compound are not widely reported in the literature, with HPLC being the preferred method for its analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework of the molecule. researchgate.net

¹H NMR: The proton NMR spectrum reveals characteristic signals for the aromatic protons of the 4-hydroxybenzoate moiety and the aliphatic protons of the dihydroxybutyl chain. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 8.8 | 2H, Aromatic protons ortho to the ester |

| 6.93 | d | 8.8 | 2H, Aromatic protons meta to the ester |

| 4.11 - 4.26 | m | - | 3H, -OCH₂- and -CH(OH)- |

| 3.79 | t | 6.1 | 2H, -CH₂OH |

| 1.68 - 1.88 | m | - | 2H, -CH₂- |

This interactive table summarizes the ¹H NMR spectral data for this compound, recorded in CD₃COCD₃. researchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | Ester Carbonyl (C=O) |

| 162.6 | Aromatic C-OH |

| 132.5 | Aromatic CH (ortho to ester) |

| 122.5 | Aromatic C (ipso to ester) |

| 115.9 | Aromatic CH (meta to ester) |

| 69.4 | -OCH₂- or -CH(OH)- |

| 68.2 | -OCH₂- or -CH(OH)- |

| 59.8 | -CH₂OH |

| 37.1 | -CH₂- |

This interactive table displays the ¹³C NMR spectral data for this compound, recorded in CD₃COCD₃. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) provides highly accurate mass measurements, confirming the molecular formula. researchgate.net

The compound is typically detected as a sodium adduct [M+Na]⁺ in ESI-MS. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₅ |

| Ionization Mode | ESI (Electrospray Ionization) |

| Adduct | [M+Na]⁺ |

| Calculated m/z | 249.0733 |

| Found m/z | 249.0730 |

This interactive table presents the High-Resolution Mass Spectrometry data for this compound. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the hydroxyl, ester, and aromatic functionalities. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600 - 3150 | O-H stretching (hydroxyl groups) |

| 1710 | C=O stretching (ester carbonyl) |

| 1608 | C=C stretching (aromatic ring) |

| 1461 | C-C stretching (aromatic ring) |

| 771 | C-H bending (out-of-plane, aromatic) |

This interactive table lists the key absorption bands from the Infrared (IR) spectrum of this compound. researchgate.net

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical step for chiral molecules like this compound, as the biological activity of enantiomers can differ significantly. nih.gov High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary and effective technique for separating and quantifying enantiomers. nih.gov

In the analysis of this compound, a specific chiral HPLC method has been successfully utilized to ascertain its high enantiomeric purity. researchgate.net The enantiomeric excess of the synthesized (S)-2,4-dihydroxybutyl-4-hydroxybenzoate was determined to be greater than 99% using this method. researchgate.netfigshare.com The specific conditions for this chiral HPLC analysis are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Kromasil 5-cellucoat (250 x 4.6 cm) |

| Eluent (Mobile Phase) | Hexane/Isopropanol = 97/3 |

| Flow Rate | 1.0 ml/min |

| Resulting Enantiomeric Excess (ee) | >99% |

The selection of a polysaccharide-based chiral stationary phase, such as cellulose (B213188) derivatized columns like the Kromasil 5-cellucoat, is common for the resolution of enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and subsequent quantification. The high percentage of enantiomeric excess confirmed by this method indicates a highly selective synthesis process. researchgate.net

Advanced Hyphenated Techniques (e.g., UPLC-ESI/MSMS)

Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive structural elucidation and sensitive quantification of chemical compounds. nih.goviosrjournals.org For this compound, techniques such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MSMS) offer significant advantages in terms of speed, resolution, and sensitivity. nih.gov

While specific UPLC-ESI/MSMS application data for this compound is not extensively detailed in the public domain, the principles and methodologies are well-established for the analysis of its core components, the 4-hydroxybenzoates (parabens). nih.govscielo.br UPLC enhances the chromatographic resolution, providing narrower peaks and better separation from matrix components, which in turn reduces ion suppression effects in the mass spectrometer. nih.gov

The structural confirmation of (2S)-2,4-dihydroxybutyl-4-hydroxybenzoate has been accomplished using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source. researchgate.net This approach provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule.

| Parameter | Specification |

|---|---|

| Instrumentation | Thermo Scientific Q-TOF Exactive (YA-105) Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) |

A typical UPLC-ESI/MSMS method for a related compound would involve the following:

Chromatographic Separation: A UPLC system with a sub-2 µm particle column (e.g., C18) separates the analyte from other components. nih.gov

Ionization: The eluent from the UPLC is introduced into the ESI source, where the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific precursor ion (the molecular ion of the analyte) is selected and then fragmented through collision-induced dissociation. nih.gov The resulting product ions are characteristic of the molecule's structure. For 4-hydroxybenzoates, a common fragmentation is the loss of the alkyl side chain, leading to the 4-hydroxybenzoic acid fragment. vu.edu.au This process, often operated in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. nih.govvu.edu.au

The application of UPLC-ESI/MSMS would enable not only the confirmation of the identity of this compound in complex matrices but also its precise quantification at very low levels. scielo.br

Future Research Directions and Translational Perspectives for 2s 2,4 Dihydroxybutyl 4 Hydroxybenzoate

Opportunities in Biocatalysis and Green Chemistry for Sustainable Production

The sustainable production of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate (B8730719) is a key area for future research, with significant opportunities existing in the realms of biocatalysis and green chemistry. Traditional chemical syntheses often rely on petroleum-based feedstocks and harsh reaction conditions. nih.govnih.gov Biocatalytic methods, however, offer environmentally benign alternatives by utilizing enzymes or whole-cell systems under mild aqueous conditions. mdpi.com

A major focus is the sustainable sourcing of the precursor, 4-hydroxybenzoic acid (4-HBA). Research has demonstrated the feasibility of producing 4-HBA from renewable feedstocks like glucose, xylose, and glycerol (B35011) using metabolically engineered microorganisms such as Pseudomonas taiwanensis and Escherichia coli. nih.govnih.gov These approaches leverage natural biosynthetic pathways, such as the shikimate pathway, to convert simple sugars into valuable aromatic compounds. nih.gov Multi-enzyme cascades have been successfully constructed in E. coli to convert L-tyrosine, a bio-based amino acid, into 4-HBA with high conversion rates. nih.govresearchgate.net

For the stereospecific synthesis of the (S)-enantiomer of the final compound, enzymatic kinetic resolution presents a powerful green chemistry tool. researchgate.netfigshare.com The Jacobsen's Hydrolytic Kinetic Resolution (HKR) technique has been successfully employed to produce (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate with high enantiomeric excess (99% ee). researchgate.netfigshare.com Future work could focus on discovering or engineering novel enzymes, such as lipases or hydrolases, with improved efficiency and selectivity for this transformation, potentially enabling large-scale, cost-effective production. nih.gov Combining the microbial synthesis of 4-HBA with an enzymatic step for the stereoselective esterification represents a fully integrated, sustainable route from simple biomass to the final chiral product.

| Biocatalyst System | Substrate | Key Enzymes/Pathways | Product Titer / Yield | Reference |

|---|---|---|---|---|

| Engineered E. coli | L-Tyrosine | L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, aldehyde dehydrogenase | 17.7 g/L (from 150 mM L-tyrosine) | nih.gov |

| Engineered Pseudomonas taiwanensis VLB120 | Glycerol | Engineered shikimate pathway | 29.6% C-mol yield | nih.gov |

| Engineered Pseudomonas taiwanensis VLB120 | Glucose | Engineered shikimate pathway | 19.0% C-mol yield | nih.gov |

| Marine Bacterium Microbulbifer sp. | (Native production) | Chorismate lyase (ubiC) pathway proposed | 10 mg/L | nih.gov |

Applications as a Chemical Probe in Biological Research

This compound, originally isolated from the marine-derived fungus Penicillium aurantiogriseum, has demonstrated cytotoxic activity against tsFT210 cells. researchgate.net This inherent biological activity positions it as a potential chemical probe for investigating cellular pathways. Chemical probes are small molecules used to study and manipulate biological systems, and this compound's ability to induce a specific cellular phenotype (cytotoxicity) makes it a candidate for such applications.

Future research could focus on elucidating its mechanism of action. By identifying the specific molecular target(s) through which it exerts its cytotoxic effects, the compound could become a valuable tool for studying fundamental processes such as cell cycle regulation, apoptosis, or other forms of programmed cell death. Techniques like affinity chromatography, proteomics, and genetic screening could be employed to pinpoint its cellular binding partners.

Furthermore, its structure, featuring a polar dihydroxybutyl tail and an aromatic head, could be systematically modified. The synthesis of analogues and derivatives would allow for structure-activity relationship (SAR) studies. These studies are crucial for developing more potent and selective probes and for understanding the specific chemical features required for its biological activity. For instance, fluorescently tagged or biotinylated versions of the molecule could be synthesized to visualize its subcellular localization and track its interactions within living cells, providing deeper insights into its biological function.

Role in Specialized Industrial Sectors (e.g., materials science, agricultural chemistry)

The unique bifunctional structure of this compound suggests potential applications in specialized industrial sectors, particularly materials science and agricultural chemistry.

In materials science , the 4-hydroxybenzoate moiety is a well-established monomer for the production of high-performance liquid crystalline polymers (LCPs). nih.govnih.gov The introduction of the (2S)-2,4-dihydroxybutyl side chain offers a novel avenue for modifying polymer properties. The two hydroxyl groups can act as reactive sites for cross-linking, potentially increasing the thermal stability and mechanical strength of the resulting polymers. They could also be used to graft other molecules onto the polymer backbone, creating functional materials with tailored surface properties, such as enhanced hydrophilicity or biocompatibility. This could lead to the development of new specialty polymers for applications in electronics, coatings, or biomedical devices.

In agricultural chemistry , while direct studies on this compound are lacking, its structural relationship to parabens (alkyl esters of 4-hydroxybenzoic acid) provides a basis for future investigation. Parabens are known for their broad-spectrum antimicrobial activity. nih.gov Research could explore whether this compound or its derivatives possess antifungal or antibacterial properties relevant to crop protection. The chirality and dihydroxy functionality of the side chain could lead to novel modes of action or improved selectivity compared to existing compounds. This represents a nascent but promising area for developing new, potentially biodegradable agrochemicals.

| Molecular Moiety | Known Industrial Role | Potential Application of this compound |

|---|---|---|

| 4-Hydroxybenzoate | Monomer for liquid crystalline polymers. nih.govnih.gov | Backbone component for novel functional polymers. |

| (2S)-2,4-Dihydroxybutyl | N/A (novel functionality) | Provides sites for polymer cross-linking, improving thermal/mechanical properties. Offers handles for grafting functional groups. |

| Ester Linkage | Common in preservatives (parabens). nih.gov | Potential basis for antimicrobial activity in agricultural applications. Could offer biodegradability. |

Emerging Research Themes in Stereoselective Natural Product Chemistry

As a chiral natural product isolated from a marine microbe, this compound is at the intersection of several emerging themes in stereoselective chemistry. researchgate.net The biological activity of natural products is often dependent on a single stereoisomer, making enantioselective synthesis a critical area of research.

The development of practical and efficient total syntheses for this molecule is a key objective. Existing methods have utilized strategies like Jacobsen's Hydrolytic Kinetic Resolution to establish the crucial (S)-stereocenter with high fidelity. researchgate.netfigshare.comresearchgate.net Future research will likely focus on developing catalytic asymmetric methods that avoid the stoichiometric use of chiral reagents, aligning with the principles of green chemistry. This could involve new asymmetric hydrogenation, dihydroxylation, or epoxidation reactions to construct the chiral diol moiety.

Moreover, this compound serves as a model for the broader challenge of synthesizing marine-derived natural products. These compounds often possess unique and complex architectures that inspire the development of new synthetic methodologies. nih.gov Research into the total synthesis of this compound can contribute to the synthetic chemist's toolkit for constructing polyhydroxylated aliphatic chains, a common motif in many bioactive natural products. Investigating its biosynthesis within Penicillium aurantiogriseum could also uncover novel enzymatic pathways and biocatalysts that can be harnessed for future synthetic applications.

| Research Theme | Objective | Example Strategy / Future Direction |

|---|---|---|

| Stereocenter Control | Achieve high enantiomeric purity (ee). | Jacobsen's Hydrolytic Kinetic Resolution (HKR) of a racemic epoxide. researchgate.netfigshare.com Future: Develop catalytic asymmetric routes. |

| Synthetic Efficiency | Develop concise and high-yielding routes. | Synthesis from optically active (S)-1,2,4-butanetriol. researchgate.net Future: Convergent synthetic strategies that build the molecule from simpler fragments. |

| Methodology Development | Inspire new chemical reactions and strategies. | The synthesis serves as a platform to test new methods for stereoselective diol synthesis and esterification. |

| Biomimetic Synthesis | Mimic the natural biosynthetic pathway. | Investigate the enzymatic machinery in Penicillium to inspire chemoenzymatic synthesis routes. |

Q & A

Q. What synthetic methodologies are effective for preparing (2S)-2,4-dihydroxybutyl 4-hydroxybenzoate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves esterification of 4-hydroxybenzoic acid with a chiral diol, (2S)-2,4-dihydroxybutanol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .

- Stereochemical control : Employ chiral auxiliaries or enzymatic catalysis (e.g., lipases) to preserve the (2S)-configuration during ester bond formation. For example, asymmetric hydrogenation of precursor diols using Rh or Pd catalysts can ensure enantiomeric purity .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolves stereoisomers .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the ester linkage and diol stereochemistry. Key signals include the downfield shift of the carbonyl carbon (~168 ppm) and coupling patterns for vicinal hydroxyl protons .

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol or acetone under slow evaporation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ester bond is accelerated in acidic/basic conditions or high humidity.

- Optimal Storage : Store in airtight containers under inert gas (N or Ar) at 4°C. Desiccants like silica gel mitigate moisture-induced degradation .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How do transition-metal catalysts influence the efficiency and stereoselectivity of synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd, Rh, and Ag catalysts for esterification or diol activation. For example, Pd(OAc) with chiral phosphine ligands (e.g., BINAP) enhances enantioselectivity (>90% ee) in diol coupling .

- Mechanistic Insights : Use DFT calculations to model transition states and identify steric/electronic factors affecting selectivity. For instance, bulky ligands favor (2S)-configuration retention by reducing racemization .

- Table: Catalyst Performance Comparison

| Catalyst | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Pd(OAc) | (R)-BINAP | 85 | 92 | |

| RhCl | Chiral salen | 78 | 88 | |

| AgNO | None (solvent) | 65 | <5 |

Q. How can contradictions in reported reaction yields under different solvent systems be resolved?

- Methodological Answer :

- Solvent Polarity Analysis : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote hydrolysis. Non-polar solvents (toluene) favor esterification but limit diol activation .

- DoE (Design of Experiments) : Use a factorial design to optimize solvent mixtures (e.g., DCM/THF) and temperature gradients. For example, 60°C in DCM/THF (3:1) increases yield to 89% while maintaining ee >90% .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., diol deprotonation) and adjust solvent/base combinations .

Q. What strategies address discrepancies in biological activity data for derivatives of 4-hydroxybenzoate esters?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the diol chain (e.g., hydroxyl positioning) and assess antimicrobial or antioxidant activity via microplate assays (e.g., MIC for bacteria, DPPH radical scavenging) .

- Metabolite Profiling : Use LC-MS to identify degradation products in bioassays that may confound activity results. For example, ester hydrolysis to 4-hydroxybenzoic acid can mask parent compound efficacy .

- Computational Docking : Model interactions with target enzymes (e.g., cytochrome P450) to rationalize activity variations across stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.